Asukamycin

Übersicht

Beschreibung

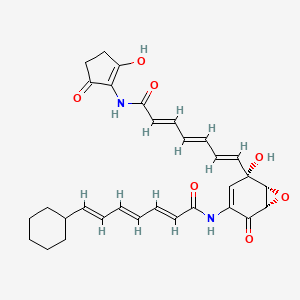

Asukamycin ist ein Mitglied der Manumycin-Familie von Antibiotika, die von dem Bakterium Streptomyces nodosus subsp. asukaensis produziert wird. Diese Verbindung zeigt starke antibakterielle, antimykotische und antineoplastische Aktivitäten .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird hauptsächlich durch Biosynthese in Streptomyces nodosus subsp. asukaensis produziert. Der biosynthetische Weg beinhaltet die Bildung und Zusammenfügung mehrerer Bausteine, darunter eine 3-Amino-4-Hydroxybenzoesäure-Kernkomponente, ein Cyclohexanring, zwei Trien-Polyketidketten und eine 2-Amino-3-Hydroxycyclopent-2-enon-Einheit . Das Zwischenprodukt Protothis compound wird zu 4-Hydroxyprotothis compound umgewandelt, das dann an C5-C6 epoxidiert wird, um das Endprodukt this compound zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Fermentation von Streptomyces nodosus subsp. asukaensis unter optimierten Bedingungen, um die Ausbeute zu maximieren . Gentechnikverfahren, wie z. B. die Überexpression von regulatorischen Genen, wurden eingesetzt, um die Produktionsniveaus zu verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Asukamycin is primarily produced through biosynthesis in Streptomyces nodosus subsp. asukaensis . The biosynthetic pathway involves the formation and assembly of several building blocks, including a 3-amino-4-hydroxybenzoic acid core component, a cyclohexane ring, two triene polyketide chains, and a 2-amino-3-hydroxycyclopent-2-enone moiety . The intermediate protothis compound is converted to 4-hydroxyprotothis compound, which is then epoxidized at C5-C6 to form the final product, this compound .

Industrial Production Methods

Industrial production of this compound involves the fermentation of Streptomyces nodosus subsp. asukaensis under optimized conditions to maximize yield . Genetic engineering techniques, such as overexpression of regulatory genes, have been employed to enhance production levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Asukamycin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind entscheidend für seine Biosynthese und funktionellen Modifikationen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Biosynthese von this compound verwendet werden, sind verzweigte Acyl-CoA-Startsubstrate, die von Valin, Leucin und Isoleucin abgeleitet sind . Die Reaktionen laufen typischerweise unter enzymatischen Bedingungen ab, die durch Polyketidsynthasen und andere biosynthetische Enzyme ermöglicht werden .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Protothis compound, 4-Hydroxyprotothis compound und das Endprodukt this compound .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Asukamycin has demonstrated notable antimicrobial properties against a range of pathogens. It is particularly effective against Gram-positive bacteria and fungi, making it a candidate for further development as an antibiotic.

- Mechanism of Action : The antimicrobial activity is believed to stem from its ability to disrupt cellular processes in target organisms. The compound's structure allows it to interact with specific cellular components, hindering bacterial growth and survival.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. It has shown effectiveness against various cancer cell lines, particularly in breast cancer models.

- Case Study : A study evaluating the cytotoxic effects of this compound on five different tumor cell lines revealed an IC50 range of 1-5 µM, indicating significant growth inhibition comparable to other manumycin family members. The cytotoxic effects were linked to the activation of caspases 8 and 3, suggesting an apoptotic mechanism of action .

- Target Identification : Research utilizing chemoproteomic platforms identified UBR7 as a primary target of this compound. The interaction between this compound and UBR7 was shown to impair cell proliferation in triple-negative breast cancer cells, indicating a novel mechanism through which this compound exerts its antitumor effects .

Mutasynthesis Studies

This compound's biosynthetic pathway has been explored through mutasynthesis, allowing researchers to generate novel analogues with enhanced biological activities.

- Biosynthetic Insights : Mutasynthesis studies have indicated that feeding precursor compounds can lead to the production of various this compound analogues. These analogues are being screened for their potential therapeutic applications, expanding the scope of this compound's utility in drug development .

Data Table: Antitumor Efficacy of this compound

| Cancer Cell Line | IC50 (µM) | Sensitivity Level |

|---|---|---|

| MDA-MB-231 | 5.7 | High |

| HCC38 | 11.2 | High |

| 231MFP | 13 | Intermediate |

| Other lines | >20 | Refractory |

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Asukamycin wird mit anderen Antibiotika vom Manumycin-Typ verglichen, wie z. B. Manumycin A, Manumycin B und Colabomycin E . Diese Verbindungen haben ähnliche strukturelle Merkmale, unterscheiden sich aber in ihrer biologischen Aktivität und ihren spezifischen Anwendungen . Die einzigartige Cyclohexan-Einheit von this compound unterscheidet es von anderen Manumycinen und trägt zu seinen einzigartigen biologischen Eigenschaften bei .

Biologische Aktivität

Asukamycin is a secondary metabolite derived from Streptomyces nodosus subsp. asukaensis, belonging to the manumycin family. This compound has garnered attention due to its significant biological activities, particularly its antibacterial, antifungal, and antitumor properties. This article delves into the various aspects of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

Antibacterial and Antifungal Properties

This compound has been primarily studied for its antibacterial and antifungal effects. It demonstrates activity against a range of pathogenic bacteria and fungi, making it a candidate for therapeutic applications in infectious diseases.

- Antibacterial Activity : this compound exhibits notable inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these bacteria range from 1 to 4 µg/mL, indicating strong antibacterial efficacy .

- Antifungal Activity : The compound has also shown antifungal properties against various fungi, including Candida albicans. The antifungal activity is comparable to that of established antifungal agents .

Antitumor Activity

Recent studies have highlighted this compound's potential as an antitumor agent. Research indicates that this compound can inhibit the growth of several tumor cell lines, demonstrating cytotoxic effects at low concentrations.

- Cell Line Studies : In vitro tests using five different tumor cell lines revealed that this compound inhibited cell growth with an IC50 ranging from 1 to 5 µM. This indicates that this compound's potency is similar to other members of the manumycin family .

- Mechanism of Action : The cytotoxicity of this compound is associated with the activation of caspases 8 and 3, which are critical in the apoptotic pathway. The presence of SB 202190, a specific p38 MAPK inhibitor, diminished this cytotoxic effect, suggesting that the p38 MAPK pathway is involved in mediating the antitumor activity of this compound .

Biosynthesis and Genetic Regulation

The biosynthesis of this compound involves complex genetic regulation. Studies on mutant strains of S. nodosus have elucidated the roles of various regulatory genes in the production of this compound.

- Key Regulatory Genes : Mutants lacking genes such as asuR1 and asuR5 were unable to produce this compound, indicating their essential roles in transcriptional regulation. Other mutants showed reduced production levels but could still synthesize some amount of this compound .

- Production Yield : Enhanced production was observed in transformed strains with overexpressed regulatory genes. For instance, a strain harboring the asuR1 gene cassette produced approximately 70 mg/L of this compound compared to 19 mg/L in the wild-type strain .

Data Summary

| Activity Type | Target Organism | MIC/IC50 (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 1-4 | Strong inhibition observed |

| Antifungal | Candida albicans | Not specified | Comparable to established antifungals |

| Antitumor | Various tumor cell lines | 1-5 | Induces apoptosis via caspase activation |

Case Studies

- Antitumor Efficacy Study : A study demonstrated that this compound effectively inhibited tumor cell proliferation across multiple cancer types. The findings suggest potential applications in cancer therapy, warranting further investigation into its clinical efficacy .

- Biosynthetic Pathway Analysis : Research involving genetic manipulation of S. nodosus highlighted the intricate biosynthetic pathways leading to this compound production. This study emphasized the importance of regulatory genes in optimizing yield for pharmaceutical applications .

Eigenschaften

IUPAC Name |

(2E,4E,6E)-7-cyclohexyl-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O7/c34-23-17-18-24(35)27(23)33-26(37)16-10-3-4-11-19-31(39)20-22(28(38)29-30(31)40-29)32-25(36)15-9-2-1-6-12-21-13-7-5-8-14-21/h1-4,6,9-12,15-16,19-21,29-30,34,39H,5,7-8,13-14,17-18H2,(H,32,36)(H,33,37)/b2-1+,4-3+,12-6+,15-9+,16-10+,19-11+/t29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHVAUUEPNULMP-JHWDTTIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)/C=C/C=C/C=C/C(=O)NC2=C[C@]([C@H]3[C@@H](C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318456 | |

| Record name | Asukamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61116-33-4 | |

| Record name | Asukamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61116-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asukamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061116334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asukamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Asukamycin and where does it come from?

A1: this compound is a naturally occurring antibiotic produced by the bacterium Streptomyces nodosus subspecies asukaensis. [] It belongs to a family of compounds known as the manumycins, which are characterized by their unique chemical structures and biological activities. [, ]

Q2: What is the mechanism of action of this compound?

A2: While the exact mechanism of action of this compound remains under investigation, it has been shown to possess antitumor activity. In vitro studies have demonstrated that this compound inhibits the growth of various tumor cell lines, triggering apoptosis through the activation of caspases 8 and 3. [] Additionally, its cytotoxic effects were reduced by a p38 mitogen-activated protein kinase (MAPK) inhibitor, suggesting the involvement of this pathway in its mechanism. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C29H22N2O9 and it has a molecular weight of 542 g/mol. []

Q4: How is this compound biosynthesized?

A4: this compound biosynthesis is a complex process involving multiple enzymatic steps. The molecule is assembled from three main components: []

- An "upper" polyketide chain initiated by cyclohexanecarboxylic acid. []

- A "lower" polyketide chain initiated by the unusual starter unit 3-amino-4-hydroxybenzoic acid (3,4-AHBA). [, ]

- A cyclized 5-aminolevulinic acid moiety, 2-amino-3-hydroxycyclopent-2-enone (C5N unit). []

Q5: What is the role of the "upper" polyketide chain in this compound biosynthesis?

A5: The "upper" polyketide chain, initiated by cyclohexanecarboxylic acid, plays a crucial role in determining the structural diversity of this compound congeners. The polyketide synthase responsible for its synthesis exhibits flexibility in incorporating different starter units, including branched-chain and alicyclic carboxylic acids. [] This promiscuity allows the production of various this compound analogs with potentially altered biological activities. [, ]

Q6: How does the availability of specific starter units affect this compound production?

A6: The availability of specific starter units, particularly for the "upper" polyketide chain, significantly influences the spectrum of this compound congeners produced by S. nodosus ssp. asukaensis. [] Feeding experiments with different alicyclic carboxylic acids have demonstrated that the bacterium can incorporate these alternative starter units, resulting in the production of novel this compound analogs. [, ] Moreover, such feeding strategies can even suppress the endogenous production of cyclohexanecarboxylic acid, the natural starter unit for this compound. [] These findings highlight the potential for manipulating this compound biosynthesis by controlling precursor availability to generate new analogs with improved properties.

Q7: Has the this compound biosynthetic gene cluster been identified?

A7: Yes, the entire this compound biosynthetic gene cluster has been successfully cloned, sequenced, and heterologously expressed in Streptomyces lividans. [, ] This achievement has paved the way for in-depth investigations into the individual genes and enzymes involved in the biosynthesis of this compound and its related compounds.

Q8: What is the role of 5-aminolevulinic acid in this compound biosynthesis?

A9: 5-aminolevulinic acid (ALA) serves as the precursor for the C5N unit, a characteristic structural feature of this compound. Interestingly, S. nodosus ssp. asukaensis possesses two distinct ALA biosynthetic pathways: the C5 pathway and the Shemin pathway. [] The C5 pathway supplies ALA for essential cellular processes like tetrapyrrole biosynthesis, while the Shemin pathway specifically provides ALA for the formation of the C5N unit in this compound. [] This division of labor ensures a dedicated supply of ALA for antibiotic production without compromising other essential metabolic pathways.

Q9: What are the potential applications of this compound?

A10: this compound exhibits potent antimicrobial activity against Gram-positive bacteria, including clinically relevant pathogens like Nocardia asteroides. [] This activity, coupled with its observed antitumor effects in vitro, positions this compound as a promising lead compound for the development of new antibacterial and anticancer agents. [, , ] Furthermore, its low in vivo toxicity in preliminary studies warrants further investigation into its therapeutic potential. []

Q10: What is the historical context of this compound research?

A11: this compound was first isolated and characterized in the 1970s. [] Initial studies focused on its antibacterial properties and chemical structure elucidation. [] Subsequent research efforts have delved into its biosynthesis, identifying the gene cluster responsible for its production and characterizing key enzymes involved in the pathway. [, , , ] More recently, investigations have explored the antitumor potential of this compound and related manumycin-type metabolites, opening new avenues for therapeutic development. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.